molecular formula C6H15ClN2O2S B1651636 1-Methylpiperidine-4-sulfonamide hydrochloride CAS No. 1311318-40-7

1-Methylpiperidine-4-sulfonamide hydrochloride

Cat. No.: B1651636
CAS No.: 1311318-40-7
M. Wt: 214.71
InChI Key: XFSKMFZTYBBNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H14N2O2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidine-4-sulfonamide hydrochloride typically involves the reaction of 1-methylpiperidine with sulfonamide under specific conditions. The process often includes the use of hydrochloric acid to form the hydrochloride salt. The reaction conditions may vary, but common methods involve heating the reactants in a suitable solvent and then isolating the product through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

1-Methylpiperidine-4-sulfonamide hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are required .

Properties

IUPAC Name

1-methylpiperidine-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8-4-2-6(3-5-8)11(7,9)10;/h6H,2-5H2,1H3,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSKMFZTYBBNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311318-40-7
Record name 4-Piperidinesulfonamide, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311318-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methylpiperidine-4-sulfonamide hydrochloride
Reactant of Route 3
1-Methylpiperidine-4-sulfonamide hydrochloride
Reactant of Route 4
1-Methylpiperidine-4-sulfonamide hydrochloride
Reactant of Route 5
1-Methylpiperidine-4-sulfonamide hydrochloride
Reactant of Route 6
1-Methylpiperidine-4-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.